VDR Binding Affinity: Previtamin Form Exhibits ≤4% of Calcitriol's Nuclear Receptor Affinity
The previtamin D form of 1α,25-(OH)2D3 shows dramatically reduced binding affinity for the nuclear vitamin D receptor (VDR) compared with the natural hormone calcitriol. Using the 19-nor-locked previtamin analogue to prevent thermal isomerization back to the vitamin form, the VDR affinity of 1α,25-(OH)2-19-nor-previtamin D3 was only 1% of that of 1α,25-(OH)2D3 in the chick intestinal receptor assay. [1] Similarly, 1,25-(OH)2-pentadeuterio-previtamin D3 bound to the chick intestinal nuclear receptor at only 10% and to the pig intestinal nuclear receptor at only 4% relative to calcitriol. [2] The 19-nor-locked vitamin form (19-nor-D3), by contrast, retained 30% of calcitriol's VDR affinity, demonstrating that C19 deletion alone does not ablate receptor binding—it is specifically the previtamin conformation that impairs VDR interaction. [1]
| Evidence Dimension | VDR binding affinity (relative competitive index) |
|---|---|
| Target Compound Data | 1α,25-(OH)2-19-nor-previtamin D3: 1% of calcitriol affinity (chick intestinal VDR); 1,25-(OH)2-pentadeuterio-pre-D3: 10% (chick VDR), 4% (pig VDR) |
| Comparator Or Baseline | 1α,25-(OH)2D3 (calcitriol): 100% (reference); 1α,25-(OH)2-19-nor-D3 (locked vitamin): 30% |
| Quantified Difference | Previtamin form has 25–100-fold lower VDR affinity than calcitriol; 19-nor-previtamin has 30-fold lower affinity than 19-nor-vitamin counterpart |
| Conditions | Chick and pig intestinal nuclear receptor competitive binding assays; human vitamin D binding protein (hDBP) competitive binding assay |
Why This Matters
This near-complete loss of VDR binding establishes the previtamin form as a definitive tool for excluding genomic pathway contributions in vitamin D signalling studies, enabling clean experimental separation of nongenomic from genomic effects.
- [1] Bouillon R, Allewaert K, Xiang DZ, Tan BK, Van Baelen H, De Clercq P, Vandewalle M, De Ranter C, Verstuyf A, Mathieu C. Biologic activity of dihydroxylated 19-nor-(pre)vitamin D3. J Bone Miner Res. 1993;8(8):1009-1015. doi:10.1002/jbmr.5650080815 View Source
- [2] Norman AW, Okamura WH, Farach-Carson MC, Allewaert K, Branisteanu D, Nemere I, Muralidharan KR, Bouillon R. Structure-function studies of 1,25-dihydroxyvitamin D3 and the vitamin D endocrine system. 1,25-dihydroxy-pentadeuterio-previtamin D3 (as a 6-s-cis analog) stimulates nongenomic but not genomic biological responses. J Biol Chem. 1993;268(19):13811-13819. View Source
